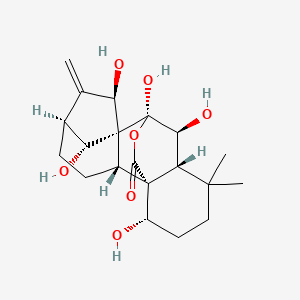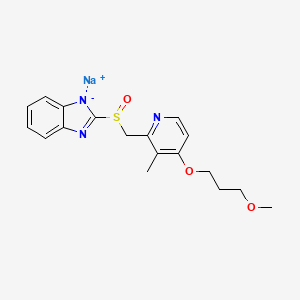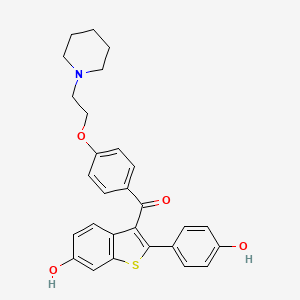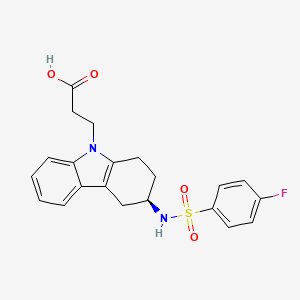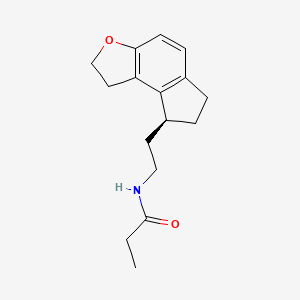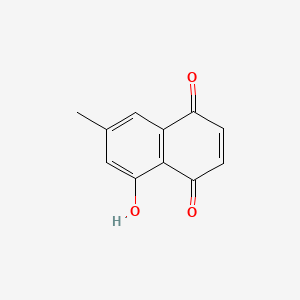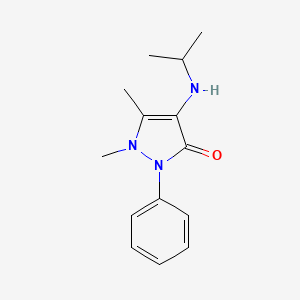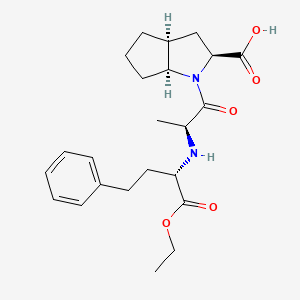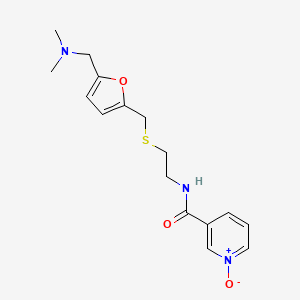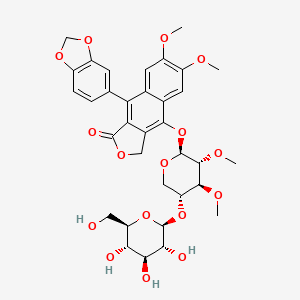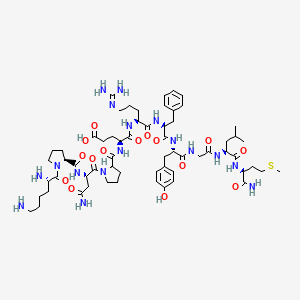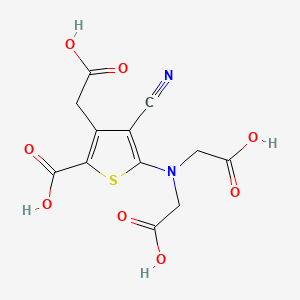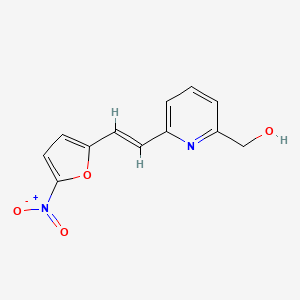
Nifurpirinol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nifurpirinol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitrofuran derivatives.
Biology: this compound is employed in studies involving bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in veterinary medicine to treat bacterial infections in fish.
Industry: This compound is used in the aquaculture industry to prevent and treat bacterial diseases in fish farms
Mécanisme D'action
Target of Action
Nifurpirinol is a nitroaromatic antibiotic that has been widely used as an antibacterial drug against diseases of fish . .
Mode of Action
It is known to be a prodrug that is activated by nitroreductase enzymes . The activated form of this compound is cytotoxic, leading to DNA damage-induced cell death .
Biochemical Pathways
It is known that this compound can trigger massive ablation of various cell types, including pancreatic beta cells, osteoblasts, and dopaminergic neurons . This suggests that this compound may affect multiple biochemical pathways related to these cell types.
Pharmacokinetics
It is known that this compound can induce robust and reliable ablations at concentrations much lower than other prodrugs, suggesting that it may have high bioavailability .
Result of Action
This compound’s action results in the ablation of targeted cells. This is achieved through the induction of DNA damage, leading to cell death . The efficiency of this compound in triggering massive ablation of various cell types has been confirmed .
Action Environment
It is known that the efficiency of this compound in triggering cell ablation can be influenced by the concentration of the drug .
Analyse Biochimique
Biochemical Properties
Nifurpirinol acts as a novel substrate for the bacterial nitroreductase (NTR) enzyme . It interacts with this enzyme in a way that makes it a more potent proagent compared to other antibiotics like Metronidazole
Cellular Effects
This compound has been shown to trigger massive ablation of three different cell types: the pancreatic beta cells, osteoblasts, and dopaminergic neurons . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to act as a substrate for the bacterial nitroreductase enzyme
Dosage Effects in Animal Models
These signs include CNS involvement (excitement, tremors, convulsions, and peripheral neuritis), GI disturbances, poor weight gain, and depression of spermatogenesis .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited
Méthodes De Préparation
La synthèse du nifurpirinol implique la réaction de la 2-acétylfuranne avec le nitrométhane en présence d'une base pour former la 2-(5-nitro-2-furyl)vinylcétone. Cet intermédiaire est ensuite mis à réagir avec le 2-pyridineméthanol en conditions basiques pour donner du this compound . Les méthodes de production industrielles impliquent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Le nifurpirinol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro du this compound peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le cycle furanne peut subir des réactions de réduction, conduisant à la formation de dérivés dihydrofurannes.
Substitution : Le groupe hydroxyméthyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le permanganate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés du nitrofurane.
Biologie : Le this compound est utilisé dans des études portant sur la résistance bactérienne et le développement de nouveaux agents antibactériens.
Médecine : Il est utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les poissons.
Industrie : Le this compound est utilisé dans l'industrie de l'aquaculture pour prévenir et traiter les maladies bactériennes dans les fermes piscicoles
Mécanisme d'action
Le this compound exerce ses effets antibactériens en interférant avec les systèmes enzymatiques bactériens, en particulier ceux impliqués dans la dégradation du glucose et du pyruvate. Cette inhibition perturbe le métabolisme bactérien, conduisant à la mort cellulaire . Les cibles moléculaires comprennent des enzymes comme la pyruvate déshydrogénase et la citrate synthase, qui sont cruciales pour la production d'énergie bactérienne .
Comparaison Avec Des Composés Similaires
Le nifurpirinol est souvent comparé à d'autres antibiotiques nitrofurannes tels que la nitrofurazone et la furazolidone. Bien que tous ces composés partagent une structure nitrofuranne commune, le this compound est unique en raison de sa puissance plus élevée et de sa spécificité contre les agents pathogènes des poissons . Des composés similaires comprennent :
Nitrofurazone : Utilisé pour le traitement topique des infections bactériennes.
Furazolidone : Utilisé pour traiter les infections bactériennes et protozoaires chez les humains et les animaux.
Le caractère unique du this compound réside dans son application spécifique en aquaculture et son efficacité plus élevée à des concentrations plus faibles par rapport à d'autres antibiotiques nitrofurannes .
Propriétés
IUPAC Name |
[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHJQJVKRFMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040291 | |
| Record name | Furanace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-16-0 | |
| Record name | Nifurpirinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furanace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Nifurpirinol inhibits bacterial growth by primarily targeting DNA synthesis. This inhibition occurs at concentrations higher than the minimal inhibitory concentration (MIC) and can even be observed at lower concentrations where bacterial growth is temporarily suppressed. The compound also affects RNA and protein synthesis, but DNA synthesis is most sensitive to its action.
A: [] While primarily known for its antibacterial activity, this compound has been investigated for other applications. For instance, in zebrafish models, it acts as a prodrug that is activated by the enzyme nitroreductase. This activation leads to the generation of cytotoxic metabolites that induce targeted cell ablation, making it valuable for studying regeneration and diseases like focal segmental glomerulosclerosis (FSGS). [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. Please consult a chemical database or the compound's safety data sheet for this information.
ANone: The provided abstracts mainly focus on the biological effects and applications of this compound. Information regarding its chemical stability under various environmental conditions (temperature, pH, light exposure) is limited. More research is needed to assess its long-term stability in different settings.
ANone: The research provided focuses on this compound's activity as an antimicrobial agent and its use in cell ablation studies. There is no mention of catalytic properties associated with this compound.
ANone: The abstracts provided do not mention any computational chemistry studies or QSAR models developed for this compound. Further research using computational approaches could be beneficial to understand its structure-activity relationships and optimize its properties.
ANone: The provided abstracts don't delve into specific SAR studies for this compound. Investigating the impact of structural changes on its potency, selectivity, and potential for resistance would be valuable for future drug development.
ANone: The provided research abstracts do not explicitly mention specific SHE regulations for this compound. It is crucial to consult relevant regulatory agencies and safety data sheets for up-to-date information regarding its handling, use, and disposal.
A: [, , , , ] Yes, this compound has shown efficacy against various bacterial infections in fish, including those caused by Aeromonas liquefaciens and Vibrio alginolyticus. It has been proven effective through bath treatments at different concentrations and durations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


